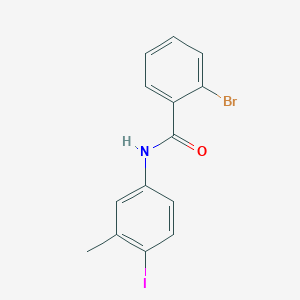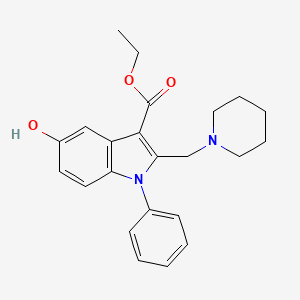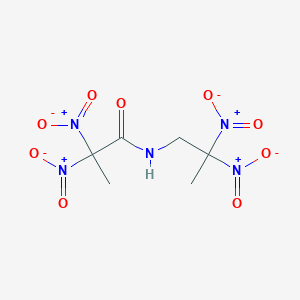![molecular formula C18H25Cl2N3O3 B11531613 (3E)-3-{[(2,4-dichlorophenoxy)acetyl]hydrazono}-N,N-diisopropylbutanamide](/img/structure/B11531613.png)
(3E)-3-{[(2,4-dichlorophenoxy)acetyl]hydrazono}-N,N-diisopropylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group, an acetamido group, and a butanamide backbone. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Acetic Acid: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Amidation: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with an appropriate amine to form the corresponding amide.
Formation of the Imino Group: The amide is further reacted with an isocyanate to introduce the imino group.
Final Coupling: The final step involves coupling the imino compound with N,N-bis(propan-2-yl)butanamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(ETHYL)BUTANAMIDE
- (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(METHYL)BUTANAMIDE
Comparison
Compared to its similar compounds, (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE may exhibit unique properties due to the presence of the propan-2-yl groups. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C18H25Cl2N3O3 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C18H25Cl2N3O3/c1-11(2)23(12(3)4)18(25)8-13(5)21-22-17(24)10-26-16-7-6-14(19)9-15(16)20/h6-7,9,11-12H,8,10H2,1-5H3,(H,22,24)/b21-13+ |
InChI Key |
QLKDSBPPFVLSPJ-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11531530.png)

![N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11531545.png)

![Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11531570.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11531574.png)
![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531582.png)
![2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11531586.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11531587.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11531591.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11531593.png)
![N,N-bis(2-methylpropyl)-4-nitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B11531594.png)

![(3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide](/img/structure/B11531604.png)
